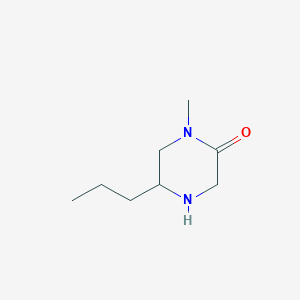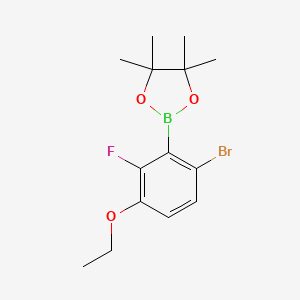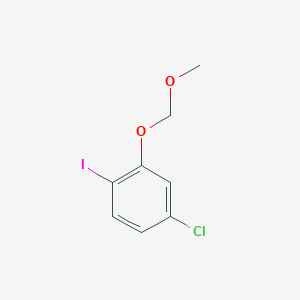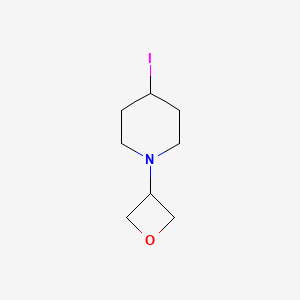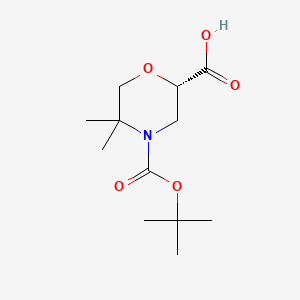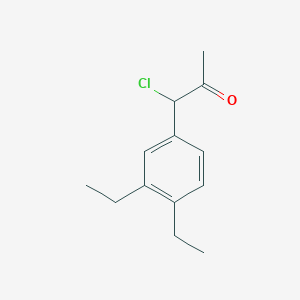
1-Chloro-1-(3,4-diethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3,4-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon of the propanone chain and two ethyl groups attached to the benzene ring at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(3,4-diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-diethylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(3,4-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Alcohols, amines, or thioethers.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-Chloro-1-(3,4-diethylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Analytical Chemistry: The compound is used as a reference standard in chromatographic and spectroscopic analyses.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3,4-diethylphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The presence of the chlorine atom and the diethylphenyl group can influence the compound’s binding affinity and specificity for its molecular targets. The pathways involved may include interactions with cellular proteins, nucleic acids, or other biomolecules .
Comparaison Avec Des Composés Similaires
- 1-Chloro-1-(2,3-diethylphenyl)propan-2-one
- 1-Chloro-1-(3,4-dimethylphenyl)propan-2-one
- 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one
Comparison: 1-Chloro-1-(3,4-diethylphenyl)propan-2-one is unique due to the specific positioning of the ethyl groups on the benzene ring, which can affect its chemical reactivity and physical properties. Compared to its dimethyl and diethoxy analogs, the diethyl derivative may exhibit different solubility, boiling point, and reactivity profiles. These differences can be exploited in various applications, making this compound a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C13H17ClO |
|---|---|
Poids moléculaire |
224.72 g/mol |
Nom IUPAC |
1-chloro-1-(3,4-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-6-7-12(8-11(10)5-2)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
Clé InChI |
SJWVVPRONPKFJV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(C(=O)C)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



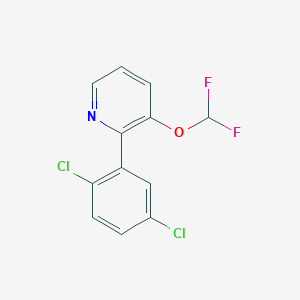
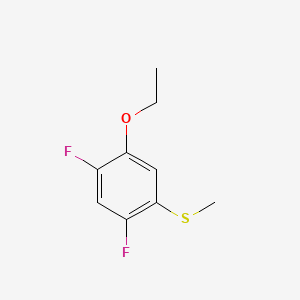
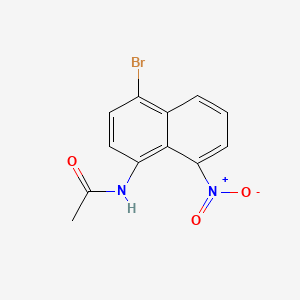
![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)
